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Compound of Interest

Compound Name: 3-Methyl-2,2'-bipyridine

Cat. No.: B1346041 Get Quote

CAS Number: 10273-88-8

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and potential applications of 3-Methyl-2,2'-bipyridine. The information is

intended for researchers, scientists, and professionals in drug development and catalysis.

Chemical and Physical Properties
3-Methyl-2,2'-bipyridine is a substituted bipyridine, a class of heterocyclic organic compounds

widely utilized as ligands in coordination chemistry. The introduction of a methyl group at the 3-

position of one of the pyridine rings influences its steric and electronic properties, which in turn

affects its coordination behavior and reactivity. While extensive experimental data for this

specific isomer is limited in publicly available literature, key properties can be summarized and

predicted based on related compounds.

Table 1: Physical and Chemical Properties of 3-Methyl-2,2'-bipyridine
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Property Value Source/Comment

CAS Number 10273-88-8 [1][2]

Molecular Formula C₁₁H₁₀N₂ [1][2]

Molecular Weight 170.21 g/mol [1][2]

Boiling Point 282.1 ± 25.0 °C Predicted[2]

Density 1.081 g/cm³ Predicted[2]

Melting Point Not available Experimental data not found.

Solubility

Expected to be soluble in

many organic solvents and

slightly soluble in water. The

methyl group may slightly

increase its lipophilicity

compared to 2,2'-bipyridine.[1]

Qualitative assessment based

on analogous compounds.

Synthesis and Experimental Protocols
The synthesis of asymmetrically substituted bipyridines like 3-Methyl-2,2'-bipyridine typically

relies on palladium-catalyzed cross-coupling reactions. Common methods include the Suzuki-

Miyaura, Stille, and Negishi couplings. Below are detailed generalized protocols for the

synthesis of methyl-substituted bipyridines, which can be adapted for 3-Methyl-2,2'-bipyridine.

Suzuki-Miyaura Cross-Coupling
This reaction involves the coupling of a halo-pyridine with a pyridylboronic acid. For the

synthesis of 3-Methyl-2,2'-bipyridine, this could involve the reaction of 2-bromo-3-

methylpyridine with 2-pyridylboronic acid or 3-methyl-2-pyridylboronic acid with 2-

bromopyridine.

Experimental Protocol: Suzuki-Miyaura Coupling

Reactants:

2-Bromo-3-methylpyridine (1.0 equiv)
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2-Pyridylboronic acid (1.2 equiv)

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

Triphenylphosphine (PPh₃, 0.08 equiv)

Potassium carbonate (K₂CO₃, 2.0 equiv)

Solvent: 1,2-Dimethoxyethane (DME) and water (4:1 mixture)

Procedure:

To a round-bottom flask, add 2-bromo-3-methylpyridine, 2-pyridylboronic acid,

palladium(II) acetate, triphenylphosphine, and potassium carbonate.

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add the degassed DME/water solvent mixture via syringe.

Heat the reaction mixture to reflux (approximately 85 °C) and stir for 12-24 hours,

monitoring the reaction progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield 3-Methyl-2,2'-bipyridine.

Logical Workflow for Suzuki-Miyaura Synthesis

Reactants:
2-Bromo-3-methylpyridine

2-Pyridylboronic acid
Pd(OAc)₂, PPh₃, K₂CO₃

Reaction Setup:
Inert atmosphere

DME/Water solvent

Reflux (85 °C)
12-24 hours

Workup:
Extraction with
Ethyl Acetate

Purification:
Column Chromatography 3-Methyl-2,2'-bipyridine
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Click to download full resolution via product page

Suzuki-Miyaura Synthesis Workflow

Spectroscopic Characterization
Detailed experimental spectra for 3-Methyl-2,2'-bipyridine are not readily available in the

public domain. Therefore, predicted data and general protocols for spectroscopic analysis of

bipyridine derivatives are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃): The chemical shifts will be influenced by the electron-

withdrawing nitrogen atoms and the electron-donating methyl group. Protons on the pyridine

ring with the methyl group will show distinct shifts compared to the unsubstituted ring. The

methyl protons are expected to appear as a singlet around 2.3-2.6 ppm. Aromatic protons will

appear in the range of 7.0-8.8 ppm.

Predicted ¹³C NMR Data (in CDCl₃): Aromatic carbons will resonate in the range of 120-160

ppm. The methyl carbon will appear upfield, typically around 18-25 ppm.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

Dissolve 5-10 mg of purified 3-Methyl-2,2'-bipyridine in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

For ¹H NMR, use a standard pulse program with a spectral width of approximately 15 ppm,

an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, use a proton-decoupled pulse program with a spectral width of

approximately 250 ppm.
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Data Processing:

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

Infrared (IR) Spectroscopy
Predicted Key IR Absorption Bands:

3100-3000 cm⁻¹: C-H stretching (aromatic)

2980-2850 cm⁻¹: C-H stretching (methyl)

1600-1400 cm⁻¹: C=C and C=N stretching vibrations of the pyridine rings.

800-700 cm⁻¹: C-H out-of-plane bending.

Experimental Protocol: FT-IR Spectroscopy (ATR)

Sample Preparation:

Place a small amount of the solid sample directly on the diamond crystal of the Attenuated

Total Reflectance (ATR) accessory.

Data Acquisition:

Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer in the range

of 4000-400 cm⁻¹.

Collect and average a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-

to-noise ratio.

Acquire a background spectrum of the clean ATR crystal before running the sample.

Data Processing:
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Perform a background correction on the sample spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)
Predicted Mass Spectrum: The molecular ion peak ([M]⁺) is expected at m/z = 170. Common

fragmentation patterns for pyridinic compounds may be observed, such as the loss of a methyl

radical ([M-15]⁺) or cleavage of the bipyridine linkage.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent like methanol or

acetonitrile.

Data Acquisition:

Introduce the sample into the mass spectrometer using an appropriate ionization

technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Characterization

Reactivity and Applications
Coordination Chemistry and Catalysis
Like other bipyridines, 3-Methyl-2,2'-bipyridine is an excellent chelating ligand for a wide

range of transition metals. The methyl group can influence the stability and reactivity of the

resulting metal complexes through steric and electronic effects.

One notable application is in "rollover" cyclometalation reactions. In these reactions, the

bidentate ligand can act as a cyclometalated ligand, leading to the formation of unique

organometallic complexes. This reactivity has been utilized for the activation and

functionalization of C-H bonds at positions that are typically difficult to functionalize.[1]

Complexes of 3-Methyl-2,2'-bipyridine with metals like palladium are expected to be active

catalysts in cross-coupling reactions, similar to other bipyridine-ligated palladium complexes.

Potential in Drug Development and Biological Activity
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Bipyridine derivatives and their metal complexes have been investigated for a range of

biological activities, including anticancer, antimicrobial, and antiviral properties.[3] The

mechanism of action for some bipyridine-containing anticancer agents involves the induction of

apoptosis through the generation of reactive oxygen species (ROS) and depolarization of the

mitochondrial membrane.[4] Some studies have suggested that bipyridine derivatives may

exert their effects by interacting with signaling proteins such as AKT and BRAF, which are

implicated in cancer progression.[4]

While specific studies on the biological activity of 3-Methyl-2,2'-bipyridine are scarce, its

structural similarity to other biologically active bipyridines suggests it could be a valuable

scaffold for the design of new therapeutic agents.

Hypothetical Signaling Pathway Modulation by a Bipyridine Derivative
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Hypothetical Inhibition of AKT/BRAF Signaling

Safety Information
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Specific toxicity data for 3-Methyl-2,2'-bipyridine is not readily available. As with all chemical

reagents, it should be handled with appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat, in a well-ventilated area.

Disclaimer: This document is intended for informational purposes for a scientific audience and

is based on currently available data, which for this specific compound is limited. The predicted

properties and generalized protocols should be used as a guide, and experimental verification

is strongly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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